2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Overview
Description
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a useful research compound. Its molecular formula is C11H20ClNOS and its molecular weight is 249.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Urease Inhibitors : Compounds structurally related to 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide have been synthesized and evaluated for their urease inhibitory activity. For instance, novel indole-based hybrid oxadiazole scaffolds, including N-(substituted-phenyl)butanamides, showed potent urease inhibition, suggesting their potential as therapeutic agents in drug design programs (Nazir et al., 2018).
Amylase Inhibitors : Derivatives with a structure related to the compound have demonstrated effectiveness as α-amylase inhibitors, indicating their potential application in managing diabetes or obesity by modulating carbohydrate digestion (Mathew et al., 2015).
Dipeptidyl Peptidase IV Inhibitors : A series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, closely related to the queried compound, have been investigated for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, showing significant efficacy in reducing blood glucose levels in diabetic models (Nitta et al., 2012).
Chemical Synthesis and Reactivity
Synthetic Approaches : Research on the synthesis and reactivity of fluorinated butanamides and butenoates, related to the chemical structure of interest, has provided insights into the preparation of structurally diverse compounds for further biological evaluation (Dědek et al., 1985).
Herbicide Activity : Certain derivatives of the compound, such as those incorporating thiopyran moieties, have shown pre- and post-emergent phytotoxicity, serving as potential selective herbicides against specific grass species (Schimansky-Geier et al., 2005).
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(thian-4-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNOS/c1-3-10(12)11(14)13(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYSRDJVLTVGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1CCSCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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